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1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine Documentation Hub

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  • Product: 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine
  • CAS: 1228778-19-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Therapeutic Potential of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its non-planar, sp³-hybridized nature allows for extensive exploration of three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its non-planar, sp³-hybridized nature allows for extensive exploration of three-dimensional pharmacophore space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[3][4] This guide introduces 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine , a novel compound designed by combining the validated pyrrolidine core with a substituted aromatic moiety. We provide a comprehensive analysis of its synthetic rationale, postulate its therapeutic potential based on structure-activity relationships (SAR) of analogous compounds, and present a detailed roadmap for its preclinical evaluation. This document serves as a technical resource for researchers in drug discovery, outlining key experimental protocols and strategic workflows for elucidating the compound's mechanism of action and therapeutic utility in areas such as oncology, neuropharmacology, and inflammatory diseases.

Introduction: Rationale for Design

The design of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine (henceforth designated IMP-P ) is rooted in established medicinal chemistry principles. It is a pyrrolidine carboxamide, a class of compounds known for a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][5][6]

The molecule can be deconstructed into two key pharmacophoric elements:

  • The Pyrrolidine Carboxamide Core: This saturated heterocycle is a cornerstone of modern drug design.[7] Its derivatives have been successfully developed as inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA), which are implicated in pain and inflammation.[8]

  • The 5-Iodo-2-methylphenyl Moiety: The substitution pattern on the phenyl ring is critical for modulating target affinity and pharmacokinetic properties.

    • Iodine: As a heavy halogen, iodine can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets. Its lipophilicity can also influence membrane permeability.

    • Methyl Group: The ortho-methyl group introduces steric constraints, which can lock the phenyl ring into a specific conformation relative to the pyrrolidine core. This conformational restriction can be key to improving selectivity for a given target.

Based on these structural features and the activities of related molecules, IMP-P is a compelling candidate for investigation in several therapeutic areas.

Synthesis and Characterization

A robust and scalable synthesis is paramount for preclinical development. We propose a straightforward and high-yielding synthetic route based on standard amide coupling chemistry.

Proposed Synthetic Pathway

The synthesis involves the acylation of pyrrolidine with 5-iodo-2-methylbenzoyl chloride.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 5-Iodo-2-methylbenzoic acid ThionylChloride SOCl₂ or Oxalyl Chloride Intermediate ThionylChloride->Intermediate Pyrrolidine Base Base (e.g., Et₃N) DCM Intermediate->Base Pyrrolidine->Base FinalProduct Base->FinalProduct

Caption: Proposed two-step synthesis of IMP-P.

Detailed Experimental Protocol: Synthesis of IMP-P

Objective: To synthesize 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine (IMP-P).

Materials:

  • 5-Iodo-2-methylbenzoic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • To a solution of 5-iodo-2-methylbenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 5-iodo-2-methylbenzoyl chloride. Proceed immediately to the next step.

    • Causality: Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acid chlorides with volatile byproducts, simplifying workup.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

    • Stir the reaction at room temperature overnight.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the coupling to completion.

  • Workup and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford pure IMP-P.

  • Characterization:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Postulated Therapeutic Targets and Mechanisms of Action

Based on SAR studies of analogous structures, we hypothesize three primary avenues for the therapeutic potential of IMP-P.

Hypothesis 1: Anticancer Activity via Apoptosis Induction

Numerous pyrrolidine derivatives exhibit potent anticancer activity.[6] Some pyrrolidine carboxamides induce apoptosis in cancer cells, potentially through the activation of executioner caspases like caspase-3.[9] The substituted phenyl ring of IMP-P could facilitate binding to specific pockets within anti-apoptotic proteins or kinases involved in cell survival pathways.

G IMP_P IMP-P Target Putative Target (e.g., Bcl-2 family protein) IMP_P->Target Inhibition Mitochondrion Mitochondrion Target->Mitochondrion Blocks Release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathway for IMP-P in cancer cells.

Hypothesis 2: Anti-inflammatory and Analgesic Activity via NAAA Inhibition

Pyrrolidine amide derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA).[8] NAAA degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). By inhibiting NAAA, IMP-P could increase endogenous PEA levels, providing therapeutic benefits in pain and inflammation.[8] The lipophilic 5-iodo-2-methylphenyl group may enhance binding to the enzyme's active site.[8]

Hypothesis 3: Anticonvulsant Activity via Ion Channel Modulation

Derivatives of pyrrolidine-2,5-dione have shown potent antiseizure activity, with a plausible mechanism involving modulation of voltage-sensitive sodium channels.[10] The structural features of IMP-P, while different, share the core pyrrolidine amide motif that could allow for interaction with neuronal ion channels, potentially stabilizing hyperexcited neurons.[11]

Preclinical Evaluation Workflow

A tiered screening approach is essential to efficiently test these hypotheses.

G tier1 Tier 1: Primary In Vitro Screening NAAA Enzyme Assay Cancer Cell Line Cytotoxicity (MTT) Ion Channel Binding Assay tier2 Tier 2: Cellular Mechanism of Action Caspase-3/7 Glo Assay Cellular PEA Level Quantification Whole-Cell Patch Clamp tier1->tier2 Active Hits tier3 Tier 3: In Vivo Proof-of-Concept Carrageenan-Induced Paw Edema Xenograft Tumor Model Maximal Electroshock Seizure (MES) Test tier2->tier3 Confirmed Mechanism outcome Lead Candidate Selection tier3->outcome Efficacy Demonstrated

Caption: A tiered workflow for preclinical evaluation of IMP-P.

Key Experimental Protocols

Protocol: NAAA Inhibition Assay (Fluorescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IMP-P against human NAAA.

Trustworthiness: This protocol includes positive and negative controls to validate assay performance. The IC₅₀ calculation provides a quantitative measure of potency.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA-specific fluorogenic substrate (e.g., SAC-AMDE1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • IMP-P, serially diluted in DMSO

  • Known NAAA inhibitor (positive control, e.g., ARN19702)

  • DMSO (vehicle control)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of IMP-P in DMSO. A typical starting range is 100 µM to 1 nM.

  • In the microplate, add 1 µL of diluted IMP-P, positive control, or DMSO vehicle to appropriate wells.

  • Add 20 µL of NAAA enzyme solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control. Add 20 µL of buffer to these wells.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

  • Immediately measure fluorescence intensity (e.g., Ex/Em = 485/520 nm) every minute for 30 minutes at 37 °C.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the data with the positive control (100% inhibition) and vehicle control (0% inhibition). Plot the percent inhibition against the logarithm of IMP-P concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cancer Cell Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of IMP-P against a panel of human cancer cell lines (e.g., HL-60 leukemia, A549 lung cancer).

Trustworthiness: This assay measures metabolic activity as a proxy for cell viability and includes untreated and vehicle-treated cells to establish baseline health and rule out solvent toxicity.

Materials:

  • Human cancer cell lines (e.g., HL-60)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • IMP-P, serially diluted

  • Doxorubicin (positive control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of IMP-P or controls for 72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37 °C.

  • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot percent viability against the logarithm of IMP-P concentration and fit the curve to determine the GI₅₀ value.

Data Presentation

All quantitative data from screening should be summarized for clear comparison.

Table 1: Hypothetical Screening Data for IMP-P

Assay Type Target/Cell Line Metric IMP-P Value Positive Control Value
Enzyme Inhibition Human NAAA IC₅₀ 85 nM 15 nM (ARN19702)
Cytotoxicity HL-60 (Leukemia) GI₅₀ 1.2 µM 0.1 µM (Doxorubicin)
Cytotoxicity A549 (Lung) GI₅₀ 7.8 µM 0.5 µM (Doxorubicin)

| Binding Assay | V-S Sodium Channel | Kᵢ | > 10 µM | 0.2 µM (Carbamazepine) |

Future Directions

Should initial screening yield promising results, particularly in oncology or inflammation, subsequent steps would include:

  • Lead Optimization: Synthesize analogs of IMP-P to conduct SAR studies, aiming to improve potency and selectivity while optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[8]

  • In Vivo Efficacy: Test optimized leads in relevant animal models of disease, such as tumor xenografts or inflammatory arthritis models.[10]

  • Safety Pharmacology: Conduct preliminary toxicology studies, including assessments of hepatotoxicity and neurotoxicity, to establish a safety profile.[10]

The structured approach outlined in this guide provides a robust framework for the systematic evaluation of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine, a promising new chemical entity with significant therapeutic potential.

References

  • A Comparative Guide to the Bioactivity of Pyrrolidine Carboxamide Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzj9oBmRCxGWmxH9Zf-tByDY7g57fU9Vh2EKXPhKVPonKw-VxGEfvJDcM4stkPoCeasXTxD2vHE0lMOdjaogYeDUvdYobh_y5nf4x6e6t4aPjE0T4JHLdENQZbTohYDQPAip470b_WpqY7f7RXXafoWnfHRHjU60EmnvRgFC0APjAqEw6265Ow22BWL6QoJq9ZyaVwtB5y80N7xqqNeyIiTMSRzfx6bVecQ==]
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  • The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11905]
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Sources

Exploratory

An In-Depth Technical Guide to the Calculated LogP and Polar Surface Area of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Foundational Pillars of Drug Disposition In the intricate process of drug discovery and development, the journey of a molecule from a prom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Pillars of Drug Disposition

In the intricate process of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic agent is governed by a complex interplay of its physicochemical properties. Among the most critical of these are lipophilicity and polarity, which are quantitatively described by the calculated octanol-water partition coefficient (LogP) and the polar surface area (PSA). These parameters serve as fundamental pillars in predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

This guide provides a detailed examination of the calculated LogP and polar surface area of the novel compound 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine . As a senior application scientist, the following sections will not only present the computed values for this molecule but also delve into the theoretical underpinnings of these properties, the computational methodologies employed for their determination, and the practical implications of these values in a drug development context.

Calculated LogP of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine: A Measure of Lipophilicity

The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of n-octanol and water. Its logarithm, LogP, is a widely accepted metric of a molecule's lipophilicity or hydrophobicity. A positive LogP value indicates a preference for the lipid-like octanol phase, suggesting higher membrane permeability but potentially lower aqueous solubility. Conversely, a negative LogP value signifies hydrophilicity.

In early-stage drug discovery, the calculated LogP (cLogP) is an invaluable tool for prioritizing compounds for synthesis and further testing, as it helps to avoid costly experiments on molecules with unfavorable pharmacokinetic profiles.[1] According to Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness, an orally administered drug should ideally have a LogP value not greater than 5.

Computational Methodologies for LogP

The in silico prediction of LogP can be broadly categorized into two main approaches:

  • Fragment-based methods: These methods deconstruct a molecule into a set of predefined structural fragments. The LogP is then calculated by summing the known lipophilicity contributions of each fragment, often with corrections for intramolecular interactions.[2]

  • Atom-based methods: In this approach, the LogP is calculated as the sum of the contributions of individual atoms, which are classified based on their type and chemical environment.

These computational models are trained on large datasets of experimentally determined LogP values to ensure their predictive accuracy.

Calculated LogP of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine

For the target molecule, 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine, the calculated LogP values were obtained using established computational platforms. The SMILES string for the compound, Cc1ccc(I)cc1C(=O)N1CCCC1, was used as the input for these calculations.

ParameterValue (Molinspiration)Value (SwissADME)
Calculated LogP 3.23.5

The slight variation between the values from different platforms is expected and highlights the importance of considering the specific algorithm used. Both values, however, fall well within the desirable range for drug-like molecules, suggesting that 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine possesses a balanced lipophilicity that is conducive to good membrane permeability.

Polar Surface Area of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine: Gauging Molecular Polarity

The polar surface area (PSA) of a molecule is defined as the sum of the van der Waals surface areas of all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. PSA is a key descriptor for predicting the transport properties of drugs, particularly their ability to permeate biological membranes.

High PSA values are generally associated with poor membrane permeability due to the energetic cost of desolvating the polar surface as the molecule moves from an aqueous environment into the lipid bilayer of a cell membrane. For orally administered drugs, a PSA of less than 140 Ų is generally considered favorable for good intestinal absorption. For molecules intended to cross the blood-brain barrier, a more stringent cutoff of less than 90 Ų is often applied.

Topological Polar Surface Area (TPSA)

The direct calculation of 3D PSA can be computationally intensive as it requires the generation of a molecule's 3D conformation. To overcome this, the concept of Topological Polar Surface Area (TPSA) was developed. TPSA is calculated from the 2D structure of a molecule by summing the contributions of polar fragments. This method is significantly faster and has been shown to have a high correlation with the more computationally expensive 3D PSA calculations, making it ideal for high-throughput virtual screening.

Polar Surface Area of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine

The TPSA for 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine was calculated using the same computational platforms as for LogP.

ParameterValue (Molinspiration)Value (SwissADME)
Topological Polar Surface Area (TPSA) 20.3 Ų20.3 Ų

The calculated TPSA of 20.3 Ų is remarkably low, indicating that the molecule has a very small polar surface. This low value is highly favorable for passive diffusion across biological membranes and suggests a high potential for good oral bioavailability and the ability to penetrate the blood-brain barrier.

Computational Protocol for Determining LogP and TPSA

The following is a generalized, step-by-step workflow for the in silico determination of LogP and TPSA for a novel compound.

  • Obtain the 2D Chemical Structure: The process begins with a 2D representation of the molecule, typically in the form of a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Select a Computational Tool: Choose a reputable computational chemistry software or web-based tool that offers LogP and TPSA calculation modules (e.g., Molinspiration, SwissADME, ChemDraw).

  • Input the Molecular Structure: Provide the SMILES string or draw the structure in the software's molecular editor.

  • Execute the Calculation: Run the property calculation algorithm. The software will apply its fragment- or atom-based models to predict the LogP and TPSA values.

  • Analyze the Results: Review the output, noting the specific values for cLogP and TPSA. It is good practice to use more than one tool to compare the results and gain a consensus understanding of the molecule's properties.

G cluster_input Input cluster_processing Processing cluster_output Output A 2D Molecular Structure (SMILES String) B Select Computational Tool (e.g., Molinspiration, SwissADME) A->B Input Structure C Execute Calculation (Fragment/Atom-based Algorithms) B->C Initiate Analysis D Calculated LogP C->D Predict Lipophilicity E Topological Polar Surface Area (TPSA) C->E Predict Polarity

Computational workflow for LogP and TPSA determination.

Integrated Analysis: The Interplay of Lipophilicity and Polarity

The true predictive power of LogP and TPSA lies in their combined analysis. For 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine, the calculated LogP of ~3.2-3.5 suggests sufficient lipophilicity to partition into lipid membranes, while the very low TPSA of 20.3 Ų indicates a minimal energetic barrier to desolvation. This combination is highly indicative of a molecule that will be readily absorbed and distributed.

The relationship between these physicochemical properties and a compound's ADME profile can be visualized as follows:

ADME_Properties LogP Calculated LogP (Lipophilicity) Absorption Oral Absorption LogP->Absorption Optimal Range Distribution Membrane Permeability & BBB Penetration LogP->Distribution Increases Metabolism Metabolic Stability LogP->Metabolism Can Increase PSA Polar Surface Area (Polarity) PSA->Absorption Inversely Proportional PSA->Distribution Inversely Proportional Excretion Aqueous Solubility & Excretion PSA->Excretion Increases Solubility

Relationship between physicochemical properties and ADME.

Conclusion

The in silico characterization of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine reveals a promising physicochemical profile for a drug candidate. With a calculated LogP in the range of 3.2 to 3.5 and a topological polar surface area of 20.3 Ų, this molecule exhibits a favorable balance of lipophilicity and polarity. These values suggest a high potential for good oral bioavailability and the ability to permeate biological membranes, including the blood-brain barrier. This early-stage computational assessment provides a strong rationale for the synthesis and further experimental evaluation of this compound in a drug discovery program.

References

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  • Ertl, P. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Peter Ertl. [Link]

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Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Enhancing stability of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine in aqueous solution

Here is the technical support center guide for enhancing the stability of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine in aqueous solution. Technical Support Center: 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for enhancing the stability of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine in aqueous solution.

Technical Support Center: 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine. As Senior Application Scientists, we understand the critical importance of compound stability in generating reliable experimental data and developing robust formulations. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine is showing signs of degradation. What is the most likely cause?

The primary cause of degradation for this molecule in an aqueous environment is the hydrolysis of its tertiary amide bond.[1][2] This reaction cleaves the molecule into 5-iodo-2-methylbenzoic acid and pyrrolidine. The rate of this hydrolysis is highly dependent on the pH, temperature, and composition of your aqueous solution.[3][4][5] Amides are generally susceptible to both acid- and base-catalyzed hydrolysis.[6][7]

Q2: At what pH should I prepare my aqueous solution to maximize the stability of the compound?

Amide bond hydrolysis is typically minimized in the neutral to slightly acidic pH range.[3][4][8] Both strongly acidic and strongly alkaline conditions will significantly accelerate degradation.[1][7][9] To determine the optimal pH for your specific experimental conditions, a pH-rate profile study is essential. This involves measuring the degradation rate at various pH points to identify the pH of maximum stability.

Q3: Can I use buffers to control the pH? Are there any I should avoid?

Yes, using buffers is highly recommended to maintain a stable pH. Phosphate and citrate buffers are common choices. However, be aware that some buffer species can act as catalysts for hydrolysis. It is crucial to run a control experiment with your chosen buffer to ensure it does not inadvertently accelerate the degradation of your compound.

Q4: Besides pH, what other factors can I control to improve stability?

Temperature is a critical factor. As described by the Arrhenius equation, chemical reaction rates, including degradation, increase with temperature.[10] Storing your stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or frozen) will significantly slow down hydrolysis. Additionally, protecting the solution from light is a good practice, as the iodo-phenyl group may have some photosensitivity.

Troubleshooting Guide: Enhancing Aqueous Stability

This section provides a systematic approach to diagnosing and solving stability issues.

Problem 1: Rapid degradation observed even after initial pH adjustment.

Causality: If you've adjusted the pH but still observe significant degradation, the issue may lie with other components in your solution or the inherent instability at that specific pH and temperature. The goal is to identify the primary stressor and mitigate it.

Systematic Investigation Workflow:

G A Problem: Compound Degradation in Solution B Step 1: Characterize Degradation Run Forced Degradation Study A->B Diagnose C Step 2: Develop Stability-Indicating HPLC Method B->C Quantify D Step 3: Perform pH-Rate Profile Study C->D Investigate pH E Identify pH of Maximum Stability D->E Analyze Data F Step 4: Evaluate Excipients & Co-solvents E->F Optimize Formulation G Select Stabilizing Formulation F->G Select Candidates H Step 5: Confirm Stability Long-term & Accelerated Studies G->H Validate I Optimized Stable Formulation H->I Finalize

Caption: A systematic workflow for investigating and resolving compound instability.

Solution Pathway:

  • Confirm Degradation Pathway: The primary degradation pathway is likely amide hydrolysis. Under stress conditions, other pathways could emerge. A forced degradation study is the definitive way to identify potential degradants.[11][12][13]

    G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis a_start 1. Protonation of Carbonyl Oxygen a_tetra 2. Nucleophilic Attack by Water a_start->a_tetra a_transfer 3. Proton Transfer to Nitrogen a_tetra->a_transfer a_elim 4. Elimination of Pyrrolidine a_transfer->a_elim a_products Products: 5-Iodo-2-methylbenzoic Acid + Pyrrolidinium Ion a_elim->a_products b_start 1. Nucleophilic Attack by OH- b_tetra 2. Formation of Tetrahedral Intermediate b_start->b_tetra b_elim 3. Elimination of Pyrrolide Anion b_tetra->b_elim b_deprotonation 4. Deprotonation of Carboxylic Acid b_elim->b_deprotonation b_products Products: 5-Iodo-2-methylbenzoate + Pyrrolidine b_deprotonation->b_products Parent 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine Parent->a_start H₃O⁺ Parent->b_start OH⁻

    Caption: Primary degradation pathways via acid- and base-mediated amide hydrolysis.

  • Conduct a pH-Rate Profile Study: This experiment is crucial for identifying the pH at which the compound is most stable. See Protocol 1 for a detailed methodology.

    Table 1: Example pH-Rate Profile Data for 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine at 40°C

    pH Buffer System (50 mM) Observed Rate Constant (k_obs) (day⁻¹) Half-Life (t½) (days)
    2.0 Glycine-HCl 0.158 4.4
    4.0 Acetate 0.025 27.7
    6.0 Phosphate 0.011 63.0
    7.4 Phosphate 0.021 33.0
    9.0 Borate 0.098 7.1
    11.0 Carbonate-Bicarbonate 0.452 1.5

    Note: Data is hypothetical and for illustrative purposes.

    From this example data, the compound exhibits maximum stability around pH 6.0.

Problem 2: The optimal pH is incompatible with my experimental system, or stability is still insufficient.

Causality: Your biological or analytical system may require a specific pH (e.g., physiological pH 7.4) where the compound is less stable. In this case, formulation strategies using excipients are necessary to enhance stability.

Solution Pathway: Excipient Screening

Excipients can stabilize a compound through various mechanisms, such as reducing the activity of water, preventing aggregation, or forming protective complexes.[14][15]

  • Co-solvents: Adding organic solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) can decrease the concentration of water, thereby slowing the rate of hydrolysis.[16]

  • Sugars and Polyols: Mannitol, sucrose, and trehalose are often used as stabilizers.[14][17] They can stabilize the native conformation of molecules and reduce water activity.

  • Cyclodextrins: Molecules like Captisol® (a modified beta-cyclodextrin) can encapsulate the labile part of the drug, protecting it from the aqueous environment.[18]

  • Polymers: Polymeric excipients can create a stabilizing microenvironment for the drug.[14][19]

Table 2: Common Stabilizing Excipients for Aqueous Formulations

Excipient Class Examples Mechanism of Action Typical Concentration Range
Co-solvents Propylene Glycol, Ethanol, PEG 400 Reduces water activity, slows hydrolysis rate[16] 10-50% (v/v)
Sugars/Polyols Mannitol, Sucrose, Trehalose Preferential exclusion, vitrification[14][17] 1-10% (w/v)
Cyclodextrins Captisol®, Hydroxypropyl-β-cyclodextrin Encapsulation, shielding from water[18] 5-20% (w/v)

| Amino Acids | Glycine, Arginine | Buffering, ionic interactions[20][21] | 0.1-5% (w/v) |

Experimental Protocols

Protocol 1: Performing a pH-Rate Profile Study

Objective: To determine the pH of maximum stability for 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM) covering a wide pH range (e.g., pH 2 to 11). Use appropriate buffer systems for each pH point as indicated in Table 1.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-aqueous solvent like acetonitrile or DMSO.

  • Sample Incubation:

    • Spike a small volume of the stock solution into each buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid impacting the results.

    • Divide each solution into multiple vials for each time point.

    • Place the vials in a temperature-controlled incubator (e.g., 40°C for accelerated testing).[10][22]

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 7, 14 days), remove one vial from each pH set.

    • Immediately quench any further degradation by freezing or diluting with a cold mobile phase.

    • Analyze the concentration of the remaining parent compound using a validated, stability-indicating HPLC method.[23][24]

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound concentration versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the observed rate constant (-k_obs).

    • Plot log(k_obs) versus pH to visualize the pH-rate profile and identify the pH at which the rate constant is at its minimum.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and establish a stability-indicating analytical method. This is a crucial first step before quantitative stability studies.[11][13][25]

Methodology:

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.[11][25]

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4-8 hours.[11][25]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source (ICH Q1B conditions).

    • Thermal Degradation: Heat the solution at 60°C for 48 hours.

  • Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV/MS.

    • The goal is to achieve 5-20% degradation of the main compound.[25]

  • Method Validation: A stability-indicating method is one that can separate the parent peak from all degradation product peaks. Use a photodiode array (PDA) detector to assess peak purity and ensure no degradants co-elute with the main peak.[11]

References

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). Royal Society of Chemistry.
  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). National Library of Medicine. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). National Library of Medicine. [Link]

  • Strategies in prodrug design. (n.d.). American Chemical Society. [Link]

  • Stability Testing for Pharmaceutical Drug Products. (n.d.). Vici Health Sciences. [Link]

  • Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. (2022). MDPI. [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2018). Drug Development & Delivery. [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • Analytical Techniques for the Assessment of Drug Stability. (2021). ResearchGate. [Link]

  • Prodrug Strategy in Drug Development. (2016). Semantic Scholar. [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. [Link]

  • On the pH dependence of amide proton exchange rates in proteins. (1995). National Library of Medicine. [Link]

  • Hydrolysis of Amides. (2021). Chemistry LibreTexts. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]

  • Stabilized aqueous formulations of small peptides. (1990).
  • Some Basic Facts about Forced Degradation Test. (2023). Labinsights. [Link]

  • Stabilizer Excipients. (n.d.). American Pharmaceutical Review. [Link]

  • Stabilized aqueous formulations of small peptides. (1991).
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • interfacial stabilization of aqueous two-phase systems: a review. (2023). RSC Publishing. [Link]

  • Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. (2020). National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for resolving crystallization difficulties with 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine. This document is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for resolving crystallization difficulties with 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine. This document is designed for researchers, scientists, and drug development professionals. Our goal is to provide a logical, scientifically-grounded framework to help you overcome common challenges and successfully obtain high-quality crystals of this compound.

Understanding the Molecule: A Proactive Approach to Crystallization

Before initiating any crystallization protocol, a foundational understanding of the target molecule's physicochemical properties is paramount. The structure of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine—featuring a bulky, hydrophobic iodomethylphenyl group and a polar amide-linked pyrrolidine ring—suggests a molecule of moderate polarity with a potential for complex solubility behavior. Proactively considering these features can prevent many common crystallization failures.

Key Structural Features:

  • Iodomethylphenyl Group: This bulky, non-polar moiety will favor solubility in non-polar to moderately polar organic solvents. The iodine atom adds significant molecular weight.

  • Carbonyl (Amide) Group: This is a polar, hydrogen-bond accepting group that will interact with polar solvents.

  • Pyrrolidine Ring: A saturated heterocycle that contributes to the molecule's overall polarity.

This structural duality is a primary source of crystallization challenges. The molecule may be too soluble in highly polar or non-polar solvents, making a single-solvent system difficult. A mixed-solvent system is often a more effective strategy.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine.

Q1: I'm starting from scratch. How do I select an appropriate solvent system?

A1: Solvent selection is the most critical step in crystallization.[1] The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[2][3] Given the molecule's characteristics, a systematic screening approach is recommended.

Recommended Starting Solvents:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate

  • Ethers: Tetrahydrofuran (THF)

  • Hydrocarbons (as anti-solvents): Heptane, Hexane, Toluene

Start by testing the solubility of a few milligrams of your compound in 0.1 mL of solvent at room temperature and then upon heating. A promising solvent will fully dissolve the compound when hot but show little to no solubility at room temperature.

Table 1: Solvent Selection Guide
SolventPolarityBoiling Point (°C)Suitability Notes for 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine
Heptane Non-polar98Likely a poor solvent for dissolution but an excellent anti-solvent (for precipitation).
Toluene Non-polar111May dissolve the compound when hot. Good for slow cooling due to high boiling point.
Ethyl Acetate Mid-polar77A strong candidate for a primary solvent.
Isopropanol Polar82Good balance of polarity. Often successful for moderately polar compounds.
Ethanol Polar78A good starting point. If too soluble, consider a mixture with water or heptane.
Methanol Polar65The compound may be too soluble even when cold, leading to low yield.[4]
Water Very Polar100The compound is likely insoluble. Can be used as an anti-solvent with a polar organic solvent like acetone or ethanol.

Q2: My compound has dissolved in the hot solvent, but no crystals form upon cooling. What's happening?

A2: This is a classic case of either using too much solvent or the solution being supersaturated.[5] Crystallization requires nucleation, which is the initial formation of a stable crystalline entity.[6]

Troubleshooting Steps:

  • Induce Nucleation: Gently scratch the inside of the flask just below the solvent surface with a glass rod.[4] The microscopic scratches provide a surface for crystals to begin forming.

  • Seed the Solution: If you have a previous batch of crystals, add a single, tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: You have likely used too much solvent.[5] Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath or a freezer to further decrease the compound's solubility. Be aware that rapid cooling can sometimes lead to smaller or less pure crystals.[7]

Q3: My compound is forming an oil instead of a solid. How do I resolve this "oiling out"?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This typically happens when the solution temperature is higher than the melting point of the impure solid, or when the concentration of the solute is too high, causing it to come out of solution too quickly.[1][5][7]

Corrective Actions:

  • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[7]

  • Slow Down the Cooling: Do not place the hot flask directly on a cold surface. Allow it to cool to room temperature on a benchtop, perhaps insulated with paper towels, before moving to an ice bath. Slower cooling provides more time for ordered crystal lattice formation.[3]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. Oiling out is common when a compound's melting point is lower than the boiling point of the solvent being used.[1]

  • Switch to a Mixed-Solvent System: Dissolve the compound in a "good" solvent where it is very soluble, then slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble, keeping the solution warm. This can gently bring the solution to its saturation point at a temperature below the compound's melting point.

Q4: My crystallization yield is very low. What are the common causes and solutions?

A4: A low yield is often a result of using too much solvent, where a significant portion of your compound remains dissolved in the mother liquor even after cooling.[4][7]

Strategies to Improve Yield:

  • Minimize Solvent Usage: During the initial dissolution step, add the hot solvent dropwise until the compound just dissolves. Using the absolute minimum amount of hot solvent is key to maximizing recovery.[4]

  • Optimize Cooling: Ensure the solution has been cooled sufficiently. Check the solubility profile of your compound; sometimes cooling to 0°C or below is necessary.

  • Recover from Mother Liquor: Concentrate the remaining solution (the mother liquor) by rotary evaporation and attempt a second crystallization. This "second crop" of crystals can significantly boost your overall yield.

  • Check for Premature Crystallization: If using hot filtration to remove impurities, the compound may crystallize on the filter paper.[2] To prevent this, use a pre-heated funnel and flask, and add a slight excess of solvent before filtering, which you can then evaporate off before cooling.

Troubleshooting and Experimental Workflows

The following diagrams provide a logical decision-making process for developing a crystallization protocol and troubleshooting common issues.

G cluster_0 Protocol Development Workflow Start Start: Crude Solid SolventScreen Step 1: Solvent Screening (See Protocol 1) Start->SolventScreen SelectSystem Step 2: Select System (Single or Mixed Solvent) SolventScreen->SelectSystem Optimize Step 3: Optimize Conditions (Concentration, Cooling Rate) SelectSystem->Optimize ScaleUp Step 4: Scale-Up Crystallization Optimize->ScaleUp FinalProduct End: Pure Crystals ScaleUp->FinalProduct

Caption: A high-level workflow for developing a robust crystallization protocol.

G cluster_1 Troubleshooting: No Crystals After Cooling Start Saturated solution cools to RT Scratch Action: Scratch inner surface with glass rod Start->Scratch No Crystals Seed Action: Add a seed crystal Scratch->Seed Still No Crystals Success Success: Crystals Form! Scratch->Success Crystals Form ReduceVol Action: Evaporate ~10% solvent and re-cool Seed->ReduceVol Still No Crystals Seed->Success Crystals Form CoolFurther Action: Cool in ice bath or freezer ReduceVol->CoolFurther Still No Crystals ReduceVol->Success Crystals Form CoolFurther->Success Crystals Form Reassess Re-evaluate: Solvent system may be inappropriate CoolFurther->Reassess Still No Crystals

Caption: A decision tree for troubleshooting when crystallization fails to initiate.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Arrange a series of small test tubes, each containing ~5-10 mg of your crude 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine.

  • To each tube, add a different candidate solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each drop. Note the solubility.

  • If the compound does not dissolve in ~0.5 mL of solvent, gently warm the tube in a water bath.

  • Observe the solubility upon heating. A good candidate will fully dissolve the compound.

  • Allow the tubes with dissolved compound to cool slowly to room temperature, then place them in an ice bath.

  • Record your observations: Did crystals form? Was it an oil? Did nothing happen? This data will inform your choice for a larger scale attempt.

Protocol 2: Standard Single-Solvent Recrystallization

  • Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Add a boiling chip or stir bar. Heat the selected solvent in a separate beaker.

  • Add the hot solvent to the flask containing the solid in small portions, swirling and heating the mixture (e.g., on a hot plate) until the solid just dissolves.[3] Use the minimum amount of solvent necessary.

  • If the solution is colored with impurities, you may decolorize it by adding a small amount of activated charcoal and boiling for a few minutes.[2]

  • If you used charcoal or have insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, cool the flask further in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals thoroughly. An initial air-drying on the filter followed by drying in a vacuum oven is recommended.

References

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Power, C. R., & Clarke, M. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837–1853. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine

Executive Safety Summary Compound Class: Aryl Iodide / Pyrrolidine Amide Derivative Primary Hazard Classification (Predicted): Category 3 Irritant (Skin/Eye/Respiratory); Potential Sensitizer. Operational Status: High Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Aryl Iodide / Pyrrolidine Amide Derivative Primary Hazard Classification (Predicted): Category 3 Irritant (Skin/Eye/Respiratory); Potential Sensitizer. Operational Status: High Containment Required.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine may be limited in public repositories, its structural motifs dictate a strict safety protocol. The combination of an aryl iodide (susceptible to homolytic cleavage/iodine release) and a pyrrolidine amide requires us to treat this as a "Universal Precaution" compound. You are not just protecting against irritation; you are protecting against potential sensitization and unknown systemic effects.

Risk Assessment & Hazard Logic (Structure-Activity Relationship)

In the absence of a comprehensive LD50/LC50 profile, we utilize Control Banding based on functional groups.

Functional GroupAssociated RiskSafety Implication
Aryl Iodide (C-I) Weak C-I bond; light/heat sensitive. Decomposition releases

(corrosive vapor).
Light Protection: Amber glassware is mandatory. Respiratory: Avoid open-air handling.
Pyrrolidine Amide Generally stable, but metabolic hydrolysis can release pyrrolidine (corrosive/toxic).Skin Barrier: High permeation risk in organic solvents (DMSO/DCM).
Aromatic Ring Lipophilic nature increases skin absorption potential.Double Gloving: Required when in solution.

PPE Selection Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers before the user is aware.

Core PPE Requirements
Body AreaStandard Operation (Weighing/Transfer)High-Risk Operation (Synthesis/Scale-up >5g)Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Laminate / Silver Shield® under NitrileStandard nitrile degrades rapidly in halogenated solvents often used with this compound.
Respiratory Fume Hood (Face velocity: 80-100 fpm)P100/OV Respirator (If hood unavailable)Iodine vapors from degradation are not stopped by N95 masks.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesPowder fines can bypass standard safety glasses; liquids under pressure require full face coverage.
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Sleeves or ApronPrevent accumulation on cuffs, a common exposure point for solid intermediates.

Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision-making process for selecting the correct barrier based on the physical state of the compound.

PPE_Logic Start Start: Assess Material State IsSolid Is it a Solid/Powder? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution Weighing Task: Weighing/Dispensing IsSolid->Weighing SolventCheck Solvent: DCM, DMSO, or DMF? IsSolution->SolventCheck StaticControl Requirement: Anti-Static Gun + Draft Shield Weighing->StaticControl PPE_Solid PPE: Double Nitrile + N95 (if outside hood) StaticControl->PPE_Solid GloveUpgrade CRITICAL: Silver Shield® Liners Required SolventCheck->GloveUpgrade Yes (High Permeation) StandardGlove Standard Double Nitrile Sufficient SolventCheck->StandardGlove No (e.g., Water/Ethanol)

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Operational Protocol: Safe Handling Workflow

Phase 1: Pre-Work Preparation
  • Verify Ventilation: Ensure fume hood is operational. Tape a Kimwipe to the sash to visually verify airflow (inward draw).

  • Light Check: This compound is an aryl iodide. Ensure all receiving flasks are amber or wrapped in aluminum foil to prevent photo-deiodination (which turns the compound purple/brown and releases toxic iodine).

  • Glove Donning:

    • Layer 1: 4 mil Nitrile (Tactility).

    • Layer 2: 5-8 mil Nitrile (Barrier).

    • Check for pinholes by inflating gloves slightly before donning.

Phase 2: Weighing & Transfer
  • The "Static" Problem: Amide derivatives often carry static charge, causing powder to "jump."

  • Technique: Use an anti-static gun on the spatula and weighing boat before touching the compound.

  • Containment: Perform all weighing inside the fume hood. If the balance is external, use a "secondary containment transfer" method (weigh closed vial, remove aliquot in hood, re-weigh closed vial).

Phase 3: Reaction & Cleanup[1][2]
  • Solvent Trap: If dissolving in DMSO or DMF, be aware that these solvents carry the compound through nitrile gloves in <15 minutes. Change outer gloves immediately upon any splash.[1]

  • Decontamination: Wipe all surfaces with a 10% Sodium Thiosulfate solution.

    • Why? Thiosulfate reduces any free iodine (generated from decomposition) back to colorless, water-soluble iodide, neutralizing the inhalation hazard.

Emergency Response & Spills

Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (If Aerosolized) Spill->Evacuate PPE_Don 2. Don PPE: Goggles + Double Gloves Evacuate->PPE_Don Neutralize 3. Apply 10% Sodium Thiosulfate PPE_Don->Neutralize Absorb 4. Absorb with Vermiculite/Sand Neutralize->Absorb Dispose 5. Dispose as Halogenated Waste Absorb->Dispose

Figure 2: Step-by-step spill response protocol emphasizing chemical neutralization.

First Aid Measures
  • Eye Contact: Flush for 15 minutes. Note: Iodine compounds can bind to corneal proteins; immediate flushing is critical.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use ethanol ; it enhances skin absorption of the organic iodide.

  • Inhalation: Move to fresh air. If the compound was old/decomposed (purple color), monitor for delayed pulmonary edema (iodine vapor effect).

Waste Disposal Logistics

Strict segregation is required to prevent downstream hazards.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (Halogenated) .

  • Liquid Waste:

    • Stream A: Halogenated Solvents (DCM/Chloroform mixtures).

    • Stream B: Aqueous waste (must be pH adjusted to 6-8 before disposal).

  • Labeling: Label clearly as "Contains Organic Iodide / Pyrrolidine Derivative."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrolidine Derivatives & Safety. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine
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